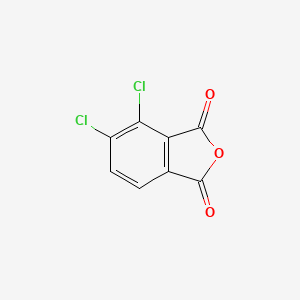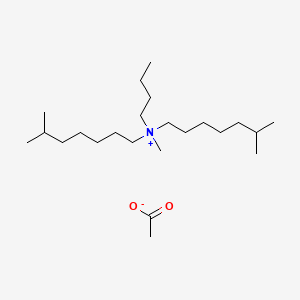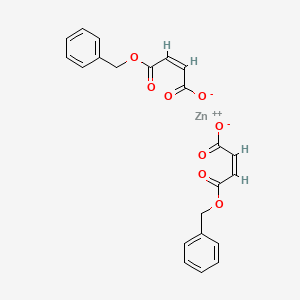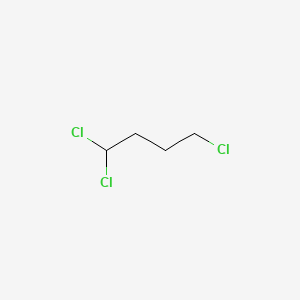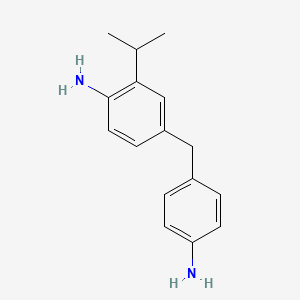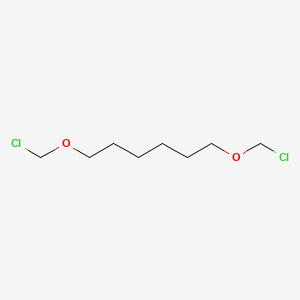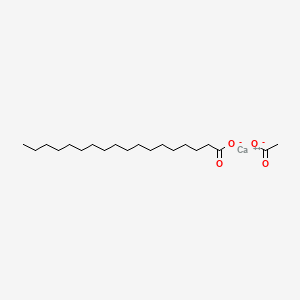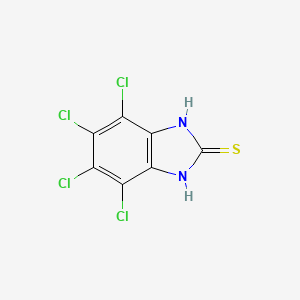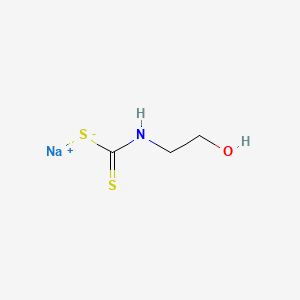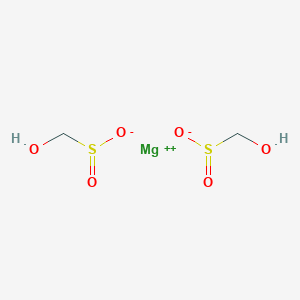
magnesium;hydroxymethanesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium hydroxymethanesulfinate is a chemical compound that consists of magnesium ions and hydroxymethanesulfinate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium hydroxymethanesulfinate can be synthesized through a reaction between magnesium salts and hydroxymethanesulfinate salts. One common method involves the reaction of magnesium sulfate with sodium hydroxymethanesulfinate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of magnesium hydroxymethanesulfinate may involve large-scale reactions using similar principles as the laboratory synthesis. The process may include steps such as mixing, reaction, filtration, and drying, with careful control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium hydroxymethanesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium sulfate and formaldehyde.
Reduction: It can be reduced to produce magnesium sulfide and methanol.
Substitution: The hydroxymethanesulfinate ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like hydrochloric acid and sodium chloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Magnesium sulfate and formaldehyde.
Reduction: Magnesium sulfide and methanol.
Substitution: Various substituted magnesium salts depending on the reagents used.
Aplicaciones Científicas De Investigación
Magnesium hydroxymethanesulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of magnesium hydroxymethanesulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. It may also interact with enzymes and proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium sulfate: Commonly used in medicine and industry, it has different chemical properties and applications compared to magnesium hydroxymethanesulfinate.
Magnesium chloride: Used in various industrial processes, it differs in its reactivity and applications.
Magnesium hydroxide: Known for its use as an antacid and laxative, it has distinct properties and uses.
Uniqueness
Magnesium hydroxymethanesulfinate is unique due to its specific chemical structure and reactivity
Propiedades
Número CAS |
64310-27-6 |
|---|---|
Fórmula molecular |
C2H6MgO6S2 |
Peso molecular |
214.5 g/mol |
Nombre IUPAC |
magnesium;hydroxymethanesulfinate |
InChI |
InChI=1S/2CH4O3S.Mg/c2*2-1-5(3)4;/h2*2H,1H2,(H,3,4);/q;;+2/p-2 |
Clave InChI |
OUFLXVPJBFTVKC-UHFFFAOYSA-L |
SMILES canónico |
C(O)S(=O)[O-].C(O)S(=O)[O-].[Mg+2] |
Números CAS relacionados |
79-25-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





